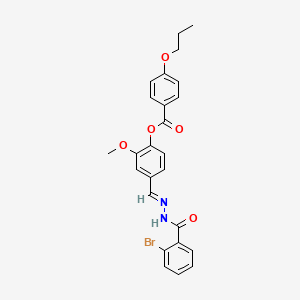
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C24H21BrN2O4 and a molecular weight of 481.35 g/mol This compound is known for its unique structural features, which include a bromobenzoyl group, a carbohydrazonoyl linkage, and a propoxybenzoate ester
Preparation Methods
The synthesis of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate involves multiple steps, starting with the preparation of the bromobenzoyl intermediate. The general synthetic route includes:
Carbohydrazonoyl Formation: The reaction of the bromobenzoyl intermediate with hydrazine to form the carbohydrazonoyl linkage.
Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with 4-propoxybenzoic acid to yield the target compound.
Chemical Reactions Analysis
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbohydrazonoyl linkage may also play a role in the compound’s biological activity by forming stable complexes with metal ions .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate include:
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: This compound has an additional bromine atom, which may alter its chemical and biological properties.
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate: The ethoxy group in place of the methoxy group can affect the compound’s reactivity and solubility.
Properties
CAS No. |
767334-10-1 |
|---|---|
Molecular Formula |
C25H23BrN2O5 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-14-32-19-11-9-18(10-12-19)25(30)33-22-13-8-17(15-23(22)31-2)16-27-28-24(29)20-6-4-5-7-21(20)26/h4-13,15-16H,3,14H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
BLMMWUMLOBYTSC-JVWAILMASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















